Anthelmintic Efficacy: 3-Fold Superiority Over Albendazole Against T. spiralis Larvae
Compound 3e (indol-3-yl analog) achieved 31.54 ± 0.57% larvicidal effect against isolated T. spiralis muscle larvae at 50 µg/mL after 24 h, representing a 2.97-fold improvement over the standard anthelmintic albendazole, which yielded only 10.62 ± 0.51% under identical conditions [1]. After 48 h, 3e maintained superiority (36.88 ± 0.58% vs. 14.60 ± 0.27% for albendazole), and at 72 h, 3e reached 80.24 ± 1.65% efficacy at 50 µg/mL [1]. However, 3e was less potent than ivermectin (45.38 ± 0.72% at 24 h, 50 µg/mL) and the thiophene analog 3c (58.41 ± 0.22% at 24 h) [1].
| Evidence Dimension | In vitro larvicidal efficacy (% dead larvae) at 50 µg/mL after 24 h |
|---|---|
| Target Compound Data | 31.54 ± 0.57% (compound 3e) |
| Comparator Or Baseline | Albendazole: 10.62 ± 0.51%; Ivermectin: 45.38 ± 0.72%; 3c (thiophen-2-yl): 58.41 ± 0.22%; 3f (pyrrol-2-yl): 49.90 ± 2.15% |
| Quantified Difference | 2.97-fold vs. albendazole; 0.69-fold vs. ivermectin; 0.54-fold vs. 3c; 0.63-fold vs. 3f |
| Conditions | Isolated T. spiralis muscle larvae; 50 µg/mL compound concentration; 24 h incubation at 37°C; efficacy assessed by viability staining; p < 0.05 |
Why This Matters
For screening programs targeting nematode infections, 3e offers a quantifiable potency advantage over the clinical standard albendazole, while providing a chemically distinct indole scaffold that may be preferable for medicinal chemistry optimization over the more potent but structurally simpler thiophene (3c) or pyrrole (3f) analogs.
- [1] Anichina, K.; et al. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. Molecules 2023, 28, 5034. View Source
